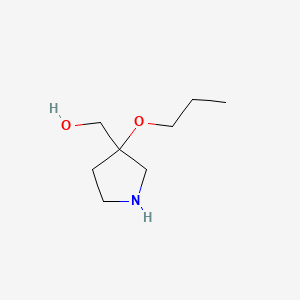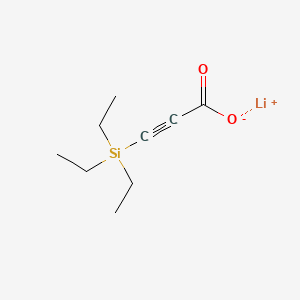
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate is a chemical compound with the molecular formula C9H15LiO2Si and a molecular weight of 190.2407 g/mol . This compound is known for its unique structure, which includes a lithium ion, a triethylsilyl group, and a prop-2-ynoate moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 3-(triethylsilyl)prop-2-ynoate typically involves the reaction of triethylsilylacetylene with lithium hydroxide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Triethylsilylacetylene+Lithium Hydroxide→Lithium(1+) 3-(triethylsilyl)prop-2-ynoate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium(1+) 3-(triethylsilyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The lithium ion can interact with various enzymes and proteins, affecting their activity and function. The triethylsilyl group can also participate in chemical reactions, modifying the properties of the compound and its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate is unique due to its combination of a lithium ion and a triethylsilyl group, which imparts distinct chemical properties. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets.
Properties
Molecular Formula |
C9H15LiO2Si |
|---|---|
Molecular Weight |
190.3 g/mol |
IUPAC Name |
lithium;3-triethylsilylprop-2-ynoate |
InChI |
InChI=1S/C9H16O2Si.Li/c1-4-12(5-2,6-3)8-7-9(10)11;/h4-6H2,1-3H3,(H,10,11);/q;+1/p-1 |
InChI Key |
PEFHQGBFRVNDJG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC[Si](CC)(CC)C#CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


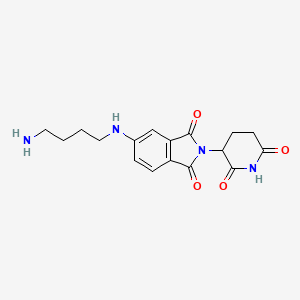
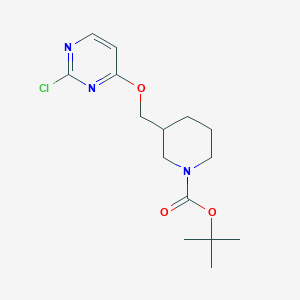
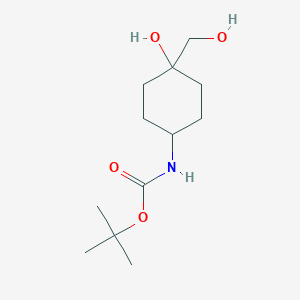
![5-[(3-Amino-2-phenyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491779.png)
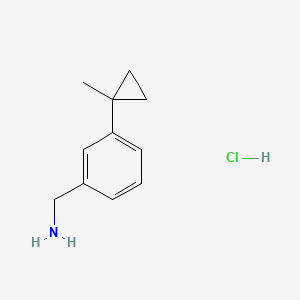
![rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13491798.png)
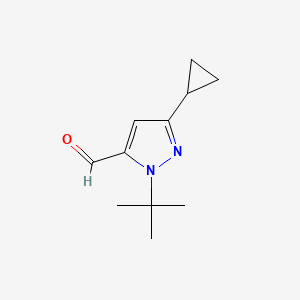

![1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13491818.png)
![tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B13491824.png)
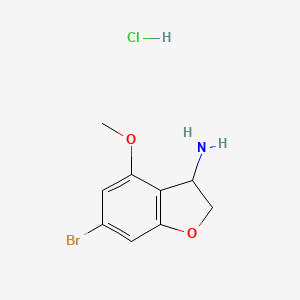
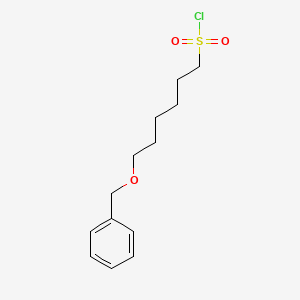
![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13491864.png)
